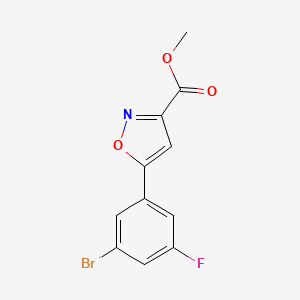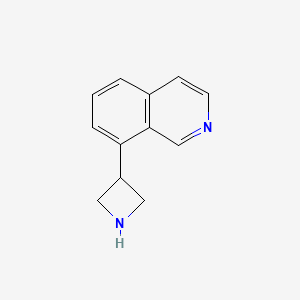
8-(3-Azetidinyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Azetidinyl)isoquinoline is a compound that combines the structural features of azetidine and isoquinoline. Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Azetidinyl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
8-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline, commonly used in antimalarial drugs.
Isoquinoline: The parent compound, used in the synthesis of various alkaloids and pharmaceuticals.
Azetidine: A four-membered nitrogen-containing heterocycle with unique reactivity due to ring strain.
Uniqueness: 8-(3-Azetidinyl)isoquinoline is unique due to the combination of the azetidine and isoquinoline moieties, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
8-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-5-13-8-12(9)11(3-1)10-6-14-7-10/h1-5,8,10,14H,6-7H2 |
InChI-Schlüssel |
NQKZUODQQROEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


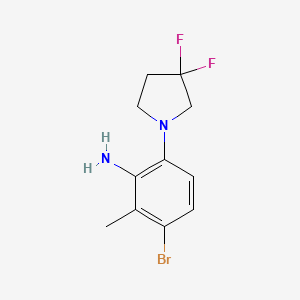
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
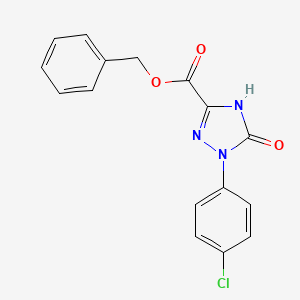
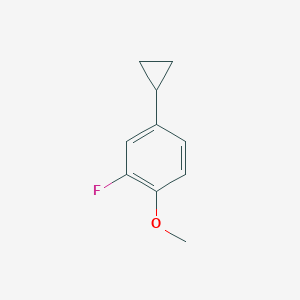
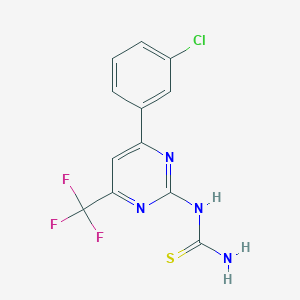
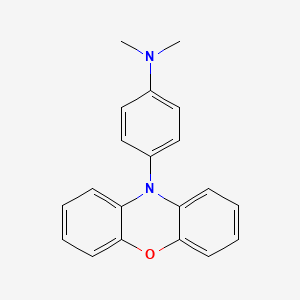
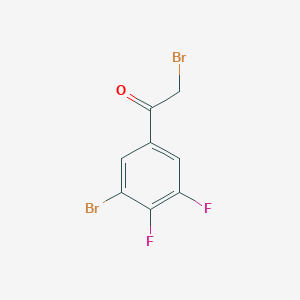

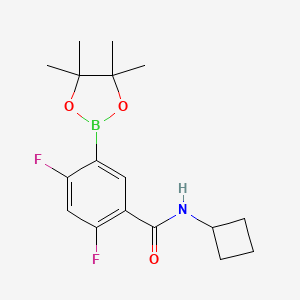
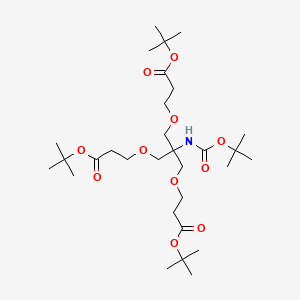
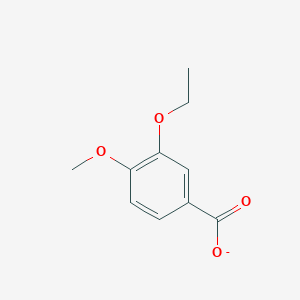
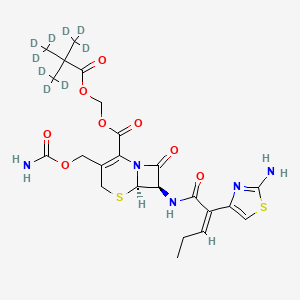
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
